Isoamyl lactate

説明

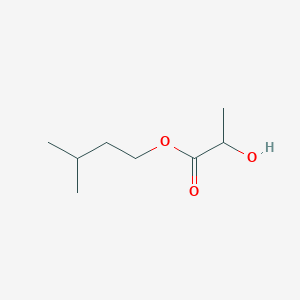

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-methylbutyl 2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-6(2)4-5-11-8(10)7(3)9/h6-7,9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRORGGSWAKIXSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(=O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858801 | |

| Record name | Isopentyl lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19329-89-6 | |

| Record name | Isoamyl lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19329-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopentyl lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019329896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-hydroxy-, 3-methylbutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopentyl lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopentyl lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOAMYL LACTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR4JQR9E0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Kinetics of Isoamyl Lactate

Chemo-catalytic Synthesis Pathways

The primary method for synthesizing isoamyl lactate (B86563) is through the esterification of lactic acid and isoamyl alcohol. ontosight.ai This reaction can be catalyzed using either heterogeneous or homogeneous systems, each with distinct characteristics and efficiencies.

Esterification of Lactic Acid and Isoamyl Alcohol

The esterification reaction involves the combination of lactic acid and isoamyl alcohol, typically in the presence of an acid catalyst, to yield isoamyl lactate and water. The efficiency of this process is heavily influenced by the type of catalyst used.

Heterogeneous catalysts are preferred in many industrial applications due to their ease of separation from the reaction mixture and potential for recyclability. begellhouse.com Various solid acid catalysts have been investigated for the synthesis of lactate esters.

Sodium bisulfate (NaHSO₄) supported on silica (B1680970) gel has been demonstrated as an effective and reusable heterogeneous catalyst for the esterification of lactic acid with isoamyl alcohol. researchgate.netgoogle.com This catalytic system offers several advantages, including simple preparation, high temperature resistance, and ease of separation from the product. google.com The use of a supported catalyst helps to overcome issues associated with liquid acids, such as equipment corrosion and difficult product purification. google.com

Research has shown that reaction conditions such as temperature, catalyst loading, and the molar ratio of reactants significantly influence the yield of this compound. For instance, in one study, a yield of 88.2% was achieved at 120°C with a reaction time of 3 hours. google.com Kinetic studies of this reaction have been correlated with various models, including the pseudo-homogeneous (PH), Eley-Rideal (ER), and Langmuir-Hinshelwood (LH) models, with the ER model being found most appropriate for predicting the reaction dynamics. researchgate.net The activation energy for the esterification over silica gel-supported sodium hydrogen sulphate has been determined to be 54.1 kJ mol⁻¹. researchgate.net

Table 1: Reaction Conditions for this compound Synthesis using Silica Gel-Supported NaHSO₄

| Lactic Acid (g) | Isoamyl Alcohol (g) | Catalyst (g) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 20.3 | 30.2 | 0.6 | 95 | 5 | - |

| 20.5 | 50.3 | 1.5 | 105 | 4 | - |

| 20.8 | 41.5 | 3.1 | 110 | 4 | - |

| 20.1 | 58.5 | 2.6 | 120 | 3 | 88.2 |

Data sourced from a patent on the preparation of this compound. google.com

Cation-exchange resins are another class of solid acid catalysts used for the esterification of lactic acid. researchgate.net These resins, such as Amberlyst 15, offer high catalytic activity and selectivity. begellhouse.comnih.gov They function by providing acidic sites for the reaction to occur. However, a notable limitation of ion-exchange resins is their thermal stability, as they are not resistant to high temperatures, which can limit the reaction temperature. google.com

A variety of other solid acid catalysts have been explored for the synthesis of lactate esters, demonstrating the broad research interest in finding efficient and sustainable catalytic systems. These include:

Graphene oxide and sulfonated biochar : These carbon-based catalysts have been used for the esterification of lactic acid to produce ethyl lactate. semanticscholar.orgijaer.org They offer the advantage of being derived from waste biomass, making them a more cost-effective option. ijaer.org However, challenges such as leaching of active sites and difficulties in filtration can occur. begellhouse.com

Tungsten oxide supported on silica (WO₃/SiO₂) : This catalyst has been used for the liquid-phase esterification of lactic acid with ethanol, achieving a 61% yield of ethyl lactate at 80°C. begellhouse.combegellhouse.com Leaching of the tungsten oxide was observed, which prevented the catalyst from being recycled. begellhouse.com

Zeolites and Heteropolyacids : These materials have also been investigated as catalysts for esterification reactions. ijaer.orgacs.org

Homogeneous catalysts, such as sulfuric acid and phosphoric acid, are traditionally used for esterification reactions. mdpi.com They are effective in catalyzing the reaction between an alcohol and a carboxylic acid. researchgate.net However, their use presents several challenges.

The primary drawback of using mineral acids like sulfuric acid is the difficulty in separating the catalyst from the reaction mixture, which complicates product purification and catalyst recovery. google.comsemanticscholar.org This often requires a neutralization step, leading to waste generation. semanticscholar.org Furthermore, these strong acids can cause equipment corrosion and lead to side reactions like the carbonization and oxidation of lactic acid, which affects the final product's quality. google.com Despite these disadvantages, they are still studied, and their kinetics are well-documented. For instance, the activation energy for sulfuric acid-catalyzed esterification has been reported in various studies. researchgate.net The presence of water in the reaction mixture has been found to significantly inhibit the catalytic activity of sulfuric acid. researchgate.net

Heterogeneous Catalysis Systems

Cation-Exchange Resins

Reaction Engineering and Process Intensification

The efficiency of this compound production is heavily reliant on the reaction engineering and process intensification strategies implemented. These strategies aim to enhance reaction rates, improve product yield and purity, and reduce operational costs. Key areas of investigation include the use of reactive distillation, and studies in both batch and continuous flow reactors.

Reactive Distillation Processes for this compound Production and Lactic Acid Recovery

Reactive distillation (RD) is a prime example of process intensification, integrating chemical reaction and separation within a single unit. This technique is particularly advantageous for equilibrium-limited reactions like esterification, as the continuous removal of products (in this case, this compound and water) shifts the equilibrium towards the product side, thereby increasing the conversion of lactic acid. segovia-hernandez.comscialert.net

In the context of lactic acid recovery and purification, reactive distillation presents a sustainable and efficient alternative to traditional methods such as precipitation, solvent extraction, and membrane separation. segovia-hernandez.comits.ac.id The process typically involves the esterification of lactic acid with an alcohol, like isoamyl alcohol, to produce a more volatile ester (this compound). acs.org This ester is then more easily separated from the non-volatile impurities present in the fermentation broth. acs.org Subsequently, the purified this compound can be hydrolyzed to recover high-purity lactic acid. segovia-hernandez.comacs.org

Studies have shown that using isoamyl alcohol in a reactive distillation process for lactic acid purification can be economically advantageous compared to using other alcohols like methanol (B129727) or butanol. researchgate.net The design and optimization of such processes are often carried out using simulation tools like Aspen Plus, focusing on parameters such as operating pressure, feed composition, and the number of reaction and separation stages. researchgate.net For instance, a reactive distillation process for purifying lactic acid using isoamyl alcohol was designed to include an esterification column, a purification column, and a hydrolysis column, among others. researchgate.net Research has demonstrated that under optimized conditions, it is possible to achieve a high concentration of lactic acid (up to 82.4 wt%) with very low levels of organic acid impurities. researchgate.net Furthermore, the yield and purity of this compound in the esterification column can reach up to 99.90%. sdiarticle4.com

The use of a suitable catalyst is crucial for the efficiency of the reactive distillation process. For the esterification of lactic acid with isoamyl alcohol, catalysts such as silica gel-supported sodium hydrogen sulphate have been investigated. sdiarticle4.com

Batch Reactor Kinematic Studies

Batch reactors are fundamental in studying the kinetics of chemical reactions, including the esterification of lactic acid with isoamyl alcohol to produce this compound. researchgate.net These studies are essential for understanding the reaction mechanism and for the design of larger-scale industrial reactors. ump.edu.my

In a typical batch reactor study for this compound synthesis, the influence of various parameters on the reaction rate is investigated. These parameters include:

Temperature: The reaction rate generally increases with temperature. ump.edu.my

Catalyst Loading: The amount of catalyst affects the reaction rate. researchgate.net

Initial Reactant Molar Ratio: The ratio of isoamyl alcohol to lactic acid can influence the conversion and yield. researchgate.net

Stirring Speed and Catalyst Particle Size: These factors are studied to ensure that the reaction is not limited by mass transfer. researchgate.net

Kinetic data obtained from batch experiments are then correlated with various kinetic models to determine the best fit and to elucidate the reaction mechanism. researchgate.netresearchgate.net For the esterification of lactic acid with isoamyl alcohol, researchers have used catalysts like silica gel-supported sodium hydrogen sulphate (NaHSO₄·Silica) and have studied the reaction at temperatures ranging from 343 to 378 K. researchgate.net The non-ideal behavior of the liquid phase is often accounted for by using activities instead of molar fractions, with activity coefficients calculated using methods like the UNIFAC group contribution method. researchgate.net

The insights gained from batch reactor studies, such as the influence of operating conditions and the validation of kinetic models, are invaluable for the subsequent design and optimization of continuous production processes. researchgate.netump.edu.my

Continuous Flow Reactor Systems

Continuous flow reactors offer several advantages over traditional batch reactors, including enhanced process control, improved safety due to smaller reaction volumes, and seamless scalability. labmanager.comsyrris.jp These systems involve continuously pumping reactants through a reactor, where the reaction occurs as the materials flow through. labmanager.com This method allows for precise control over reaction time (residence time), temperature, pressure, and mixing. labmanager.comsyrris.jp

The application of continuous flow technology to biocatalysis, including esterification reactions, has been a growing area of interest. nih.govrsc.org The use of immobilized enzymes in packed-bed reactors within a continuous flow system can lead to high productivity and process efficiency. nih.gov For instance, the synthesis of isoamyl acetate (B1210297), a compound similar to this compound, has been successfully demonstrated in microreactors, showing significantly higher productivity compared to batch processes. researchgate.net This is attributed to efficient reaction-diffusion dynamics and a large interfacial area for the reaction. researchgate.net

Continuous flow reactors can come in various configurations, such as reactor coils, microfluidic chips, or packed-bed reactors. nih.govmit.edu The choice of reactor depends on the specific requirements of the reaction. For example, chip-based reactors offer excellent heat transfer characteristics, while coil-based reactors are often more cost-effective. syrris.jp The scalability of continuous flow systems is a major advantage; increasing production often simply involves increasing the flow rate or running multiple reactors in parallel, rather than redesigning the entire process. labmanager.com

Kinetic Modeling and Thermodynamic Analysis of Esterification

Understanding the kinetics and thermodynamics of the esterification reaction between lactic acid and isoamyl alcohol is crucial for designing and optimizing the production process of this compound. This involves developing mathematical models that can accurately describe the reaction rate and analyzing the thermodynamic properties of the reaction.

Pseudo-homogeneous (PH) Models

The pseudo-homogeneous (PH) model is a commonly used kinetic model for correlating experimental data from esterification reactions. researchgate.netpreprints.org This model assumes that the reaction mixture is a single phase, and it does not explicitly account for the adsorption of reactants and products on the catalyst surface. ump.edu.my The PH model is often successful in describing reactions involving polar components. ump.edu.my

In the context of this compound synthesis, the PH model has been used to describe the kinetics of the esterification of lactic acid with isoamyl alcohol. researchgate.net It has also been applied to the hydrolysis of isoamyl DL-lactate. x-mol.netresearchgate.net The rate equation in the PH model typically relates the reaction rate to the concentrations (or activities) of the reactants and products and a reaction rate constant. ump.edu.my The non-ideality of the reaction system is often addressed by using activities, which are calculated using thermodynamic models like UNIFAC. researchgate.netx-mol.net

For the hydrolysis of isoamyl DL-lactate catalyzed by the ion-exchange resin NKC-9, the PH model was found to be the most suitable among the models tested. x-mol.net The activation energy for this hydrolysis reaction was determined to be 59.71 kJ·mol⁻¹, and the standard enthalpy was 5.46 kJ·mol⁻¹. researchgate.netx-mol.net

| Reaction | Catalyst | Model | Activation Energy (kJ/mol) | Standard Enthalpy (kJ/mol) | Reference |

| Hydrolysis of isoamyl DL-lactate | NKC-9 | PH | 59.71 | 5.46 | researchgate.netx-mol.net |

Eley-Rideal (ER) Models

The Eley-Rideal (ER) model is another important kinetic model used to describe heterogeneously catalyzed reactions. researchgate.net Unlike the pseudo-homogeneous model, the ER model considers the adsorption of reactants on the catalyst surface. cnrs.fr The ER mechanism assumes that the reaction occurs between an adsorbed molecule and a molecule in the bulk fluid phase. cnrs.fr

For the esterification of lactic acid with isoamyl alcohol catalyzed by silica gel-supported sodium hydrogen sulphate, the ER model was found to be more appropriate for predicting the kinetic data compared to the pseudo-homogeneous and Langmuir-Hinshelwood models. researchgate.net In this system, it was observed that water and isoamyl alcohol were more strongly adsorbed onto the catalyst surface than lactic acid and this compound. researchgate.net

The activation energy for the esterification reaction was determined to be 54.1 kJ mol⁻¹, and the standard enthalpy of the reaction was found to be -6.27 kJ mol⁻¹. researchgate.net The negative enthalpy value indicates that the esterification reaction is exothermic.

| Reaction | Catalyst | Model | Activation Energy (kJ/mol) | Standard Enthalpy (kJ/mol) | Reference |

| Esterification of Lactic Acid with Isoamyl Alcohol | NaHSO₄·Silica | ER | 54.1 | -6.27 | researchgate.net |

| Esterification of Lactic Acid with Isoamyl Alcohol | NaHSO₄·Silica | ER | 55.4 | -218.08 J·mol⁻¹ | researchgate.net |

Langmuir-Hinshelwood (LH) / Langmuir-Hinshelwood-Hougen-Watson (LHHW) Models

To understand and optimize the synthesis of this compound via esterification of lactic acid and isoamyl alcohol, kinetic models such as the Langmuir-Hinshelwood (LH) and the more comprehensive Langmuir-Hinshelwood-Hougen-Watson (LHHW) models are employed. researchgate.netacs.org These models are fundamental in chemical engineering for describing the kinetics of heterogeneously catalyzed reactions. They are predicated on the principle that reactants adsorb onto the catalyst surface, react, and then the products desorb. meryt-chemical.com

The LHHW model, an extension of the Langmuir adsorption isotherm, provides a framework for developing rate expressions for fluid-solid catalyzed reactions. meryt-chemical.com It considers the adsorption of reactants, the surface reaction between adsorbed molecules, and the desorption of products as distinct steps, any of which can be rate-limiting.

In the context of this compound synthesis, researchers have utilized these models to correlate experimental data from the esterification reaction. For instance, a study investigating the esterification of lactic acid with isoamyl alcohol using a silica gel-supported sodium hydrogen sulphate catalyst compared the pseudo-homogeneous (PH), Eley-Rideal (ER), and LHHW models. researchgate.net The study aimed to elucidate the kinetic behavior and found that the ER model, where one reactant is adsorbed and reacts with the other from the bulk phase, was most suitable for predicting the reaction dynamics. researchgate.net Another study on the synthesis of isoamyl acetate, a similar ester, found the LHHW model to be superior to the PH model in simulating the kinetic process. acs.orgresearchgate.net

The general form of the rate equation derived from these models incorporates terms for the forward and reverse reaction rate constants, adsorption equilibrium constants for all components (reactants and products), and the concentrations of the species. The adsorption equilibrium constants provide insight into the affinity of each component for the catalyst surface. For example, in the synthesis of this compound, it was found that water and isoamyl alcohol were more strongly adsorbed on the catalyst surface than lactic acid and this compound. researchgate.net

Table 1: Kinetic Models for this compound Synthesis

| Model | Description | Key Assumptions |

|---|---|---|

| Langmuir-Hinshelwood (LH) | Both reactants adsorb onto the catalyst surface before reacting. | The surface is uniform, adsorption is a monolayer, and the rate-determining step is the surface reaction. |

| Langmuir-Hinshelwood-Hougen-Watson (LHHW) | A more general model that considers adsorption, surface reaction, and desorption steps. | Any of the three steps can be the rate-determining step. |

| Eley-Rideal (ER) | One reactant adsorbs onto the catalyst surface and reacts with a non-adsorbed reactant from the fluid phase. | Only one reactant needs to be adsorbed for the reaction to occur. |

Activity Coefficient Estimation (e.g., UNIFAC method)

In the liquid-phase synthesis of this compound, the reaction mixture often exhibits non-ideal behavior. To accurately model the reaction kinetics and thermodynamic equilibrium, it is crucial to consider the activity of the components rather than their molar concentrations. The Universal Quasichemical Functional-group Activity Coefficients (UNIFAC) method is a group contribution method used to estimate activity coefficients in non-ideal liquid mixtures. researchgate.netx-mol.netcip.com.cn

The UNIFAC method calculates activity coefficients based on the functional groups present in the molecules of the mixture. nih.gov This approach allows for the prediction of phase equilibria without requiring experimental data for the specific mixture, making it a valuable tool in process design and simulation. nih.govreadthedocs.io

In studies of this compound synthesis, the UNIFAC method has been employed to account for the non-ideality of the liquid phase. researchgate.net By using activities instead of mole fractions, a more accurate representation of the reaction kinetics is achieved. researchgate.netx-mol.net This approach has been successfully applied to the esterification of lactic acid with various alcohols, including isoamyl alcohol, isobutanol, and n-butanol, catalyzed by ion-exchange resins. researchgate.netcip.com.cn The use of the UNIFAC method was also crucial in a kinetic study of the hydrolysis of isoamyl DL-lactate, the reverse reaction of its synthesis. x-mol.net

Biocatalytic and Microbial Synthesis of this compound

Biocatalysis offers a green and sustainable alternative to chemical synthesis, often operating under milder conditions with high selectivity.

Enzymatic Esterification

Immobilized Lipase (B570770) Catalysis (e.g.,Candida antarcticalipase B (Novozym 435))

Enzymatic esterification using lipases is a prominent method for producing this compound. Lipases are versatile enzymes that can catalyze ester synthesis in non-aqueous media. nih.gov Among the various lipases, lipase B from Candida antarctica (CALB) is one of the most widely used due to its high stability and broad substrate specificity. nih.govresearchgate.net

The commercial immobilized form of CALB, Novozym 435, is particularly popular for ester synthesis. mdpi.com Immobilization enhances the stability and reusability of the enzyme, making the process more economically viable. nih.gov Novozym 435 consists of CALB adsorbed onto a macroporous acrylic resin. mdpi.com

The synthesis of this compound using immobilized lipases has been investigated under various conditions. The reaction typically involves the direct esterification of lactic acid with isoamyl alcohol. Optimization of reaction parameters such as temperature, substrate molar ratio, and enzyme loading is crucial for achieving high yields. mdpi.com For instance, in the synthesis of other short-chain esters, high temperatures have been shown to improve reaction rates, though they can also lead to enzyme deactivation. mdpi.com

Enzyme Screening and Optimization for Lactate Ester Biosynthesis

The selection of a suitable enzyme is a critical step in developing an efficient biocatalytic process for lactate ester production. Enzyme screening involves testing a variety of lipases and esterases from different microbial sources to identify the one with the highest activity and selectivity for the desired reaction. researchgate.netfrontiersin.org

Screening kits containing a panel of engineered enzymes are commercially available and can expedite the initial feasibility assessment. codexis.com These kits often include enzymes that have been optimized for enhanced stability, activity, and substrate range through protein engineering techniques. codexis.com

Once a promising enzyme is identified, further optimization of the reaction conditions is necessary. This can involve statistical methods like response surface methodology (RSM) to systematically study the effects of multiple variables on the ester yield. mdpi.com Factors such as temperature, pH, substrate concentration, and water activity are all important parameters that can influence enzyme performance. mdpi.com For example, in the synthesis of pentyl oleate, RSM was used to find the optimal conditions for maximizing the yield. mdpi.com

Metabolic Engineering for Microbial Production

Metabolic engineering offers a promising avenue for the sustainable production of this compound directly from renewable feedstocks like glucose. This approach involves the rational design and modification of microbial metabolic pathways to channel carbon flux towards the desired product. nih.govnih.gov

To date, the direct microbial biosynthesis of lactate esters from sugars has been demonstrated. researchgate.net A general strategy involves designing a synthetic pathway that converts a central metabolite, such as pyruvate (B1213749), into the target ester. For lactate esters, this typically involves a three-step pathway:

The alcohol precursor, such as isoamyl alcohol, can either be supplied externally or produced internally by the engineered microorganism. For instance, Escherichia coli has been engineered to produce isoamyl acetate by overexpressing a yeast alcohol acetyltransferase gene. capes.gov.br Similar strategies could be applied for this compound production.

A key challenge in metabolic engineering is balancing the expression of pathway enzymes and alleviating metabolic bottlenecks. researchgate.net Studies have shown that the final condensation step catalyzed by AAT can be a rate-limiting factor due to the enzyme's low activity towards non-natural substrates like lactyl-CoA. researchgate.net Redirecting carbon flux away from competing byproduct pathways, such as those for acetate and ethanol, is also a common strategy to improve product yield. frontiersin.org

Engineered Escherichia coli Strains for Direct Biosynthesis from Sugars

Researchers have successfully engineered Escherichia coli to produce lactate esters, including this compound, directly from glucose. nih.govnih.gov This was accomplished by designing and introducing synthetic metabolic pathways that convert central metabolites into the desired final product. A modular approach is often employed, where different parts of the pathway are designed as independent modules that can be optimized separately. nih.govosti.gov

A core strategy for this compound biosynthesis is the creation of a "pyruvate-to-lactate ester" module. nih.govresearchgate.net This synthetic pathway is designed to channel pyruvate, a key intermediate in glycolysis, towards the formation of lactate esters. The module typically consists of three key enzymes:

Lactate dehydrogenase (ldhA): This enzyme converts pyruvate into lactate. nih.govresearchgate.net

Propionate CoA-transferase (pct): This enzyme activates lactate by converting it to its coenzyme A (CoA) thioester, lactyl-CoA. nih.govresearchgate.net This activation step is crucial for the subsequent esterification reaction. A propionyl-CoA transferase from Thermus thermophilus (PCTtt) has been shown to effectively transfer CoA from acetyl-CoA to lactate. biorxiv.org

Alcohol acyltransferase (AAT): This enzyme catalyzes the final condensation reaction between lactyl-CoA and an alcohol (in this case, isoamyl alcohol) to form the corresponding lactate ester. nih.govresearchgate.net

The choice of AAT is critical, as its activity and specificity towards the non-natural substrate lactyl-CoA can be a rate-limiting step. researchgate.net Studies have involved screening libraries of AATs from different organisms to find the most efficient candidates for producing a range of lactate esters. nih.govresearchgate.net For instance, the AAT from Vitis vinifera (VAAT) has been identified as a robust enzyme capable of producing this compound in engineered E. coli. nih.govresearchgate.net Another promising enzyme is chloramphenicol (B1208) acetyltransferase (CAT), which, when repurposed, can produce this compound at levels significantly higher than those achieved with eukaryotic AATs when co-expressed with a PCT. biorxiv.org

To achieve de novo biosynthesis of this compound from sugars, the engineered E. coli must also be capable of producing the isoamyl alcohol precursor internally. This is accomplished by introducing a second metabolic module for isoamyl alcohol synthesis. The pathway for isoamyl alcohol production starts from 2-ketoisovalerate, an intermediate in the biosynthesis of the amino acid valine. This precursor is then elongated by one carbon to form 2-keto-4-methylvalerate through the action of enzymes from the LeuABCD pathway. rsc.org This intermediate is then converted to isoamyl alcohol. rsc.org

By co-introducing the pyruvate-to-lactate ester module and the isoamyl alcohol production module into an E. coli chassis, a complete biosynthetic pathway from glucose to this compound is established. nih.govresearchgate.net

A significant challenge in the microbial production of this compound is the toxicity of both the final product and its alcohol precursor, isoamyl alcohol, to the host cells. researchgate.net this compound itself has been shown to be the most toxic among several tested lactate esters (including ethyl, butyl, and benzyl (B1604629) lactate), negatively impacting cell growth. researchgate.net Similarly, isoamyl alcohol is toxic to E. coli, which can limit the efficiency of the biosynthetic process. osti.govnih.gov The high KM values of some alcohol acyltransferases for alcohol substrates can lead to inefficient ester production, likely due to this toxicity. osti.gov The toxic effects can manifest as reduced cell growth and lower final product titers. researchgate.netbiorxiv.org Engineered strains have been reported to produce isoamyl acetate at titers exceeding the toxicity limit of 0.25 g/L, indicating that some level of tolerance or detoxification is active. osti.gov

**Table 1: this compound Production in Engineered *E. coli***

| Strain/Setup | Key Enzymes | Precursor Supplement | Titer (mg/L) | Reference |

|---|---|---|---|---|

| Engineered E. coli | VAAT | 2 g/L Isoamyl alcohol | ~25 | osti.gov |

| Recombinant E. coli | CATec3 Y20F, PCTtt | 2 g/L Isoamyl alcohol and lactate | ~66.6 | biorxiv.org |

Alcohol (Isoamyl Alcohol) Module Co-introduction

Engineered Yarrowia lipolytica Strains for Enhanced Ester Production

The oleaginous yeast Yarrowia lipolytica is an attractive alternative chassis for producing esters and other valuable chemicals. nih.govmdpi.com Its ability to accumulate large amounts of intracellular lipids means it has a high flux towards the precursor acetyl-CoA, which is central to the synthesis of many esters. nih.govresearchgate.net Y. lipolytica has been successfully engineered to produce high titers of acetate esters, such as isoamyl acetate. researchgate.net For instance, by expressing an alcohol acyltransferase (ATF1) from Saccharomyces cerevisiae and optimizing the acetyl-CoA supply, researchers achieved isoamyl acetate titers of up to 3,404 mg/L. researchgate.net This demonstrates the high potential of Y. lipolytica as a platform for ester biosynthesis. While specific high-titer production of this compound in this yeast has not been as extensively detailed, the successful engineering for other esters suggests its feasibility. The yeast's natural ability to utilize various carbon sources, including waste streams, and its high tolerance to industrial conditions further enhance its suitability as a production host. nih.gov

Pathway Optimization Strategies (e.g., modular pathway optimization, acetyl-CoA pool enhancement)

To improve the yield, titer, and productivity of this compound, various pathway optimization strategies are employed.

Modular Pathway Optimization: This approach treats the biosynthetic pathway as a set of independent modules that can be individually tuned. osti.govosti.gov For example, the pathway for an ester can be re-modularized into an upstream module (producing precursors like lactate and the alcohol) and a downstream module (ester formation). nih.govresearchgate.net The expression levels of the enzymes in each module can then be balanced by using plasmids with different copy numbers, or by using promoters and ribosome binding sites of varying strengths. nih.govresearchgate.net This allows for fine-tuning of metabolic fluxes to alleviate bottlenecks. For ethyl lactate, this strategy resulted in a nearly 5-fold improvement in production. researchgate.net

Acetyl-CoA Pool Enhancement: Acetyl-CoA is a critical precursor for both the lactate (via pyruvate) and isoamyl alcohol pathways. nih.gov Enhancing the intracellular pool of acetyl-CoA is a key strategy for boosting the production of derived chemicals. nih.govportlandpress.com This can be achieved by:

Overexpressing enzymes in the pathway from pyruvate to acetyl-CoA, such as pyruvate dehydrogenase. nih.gov

Deleting competing pathways that drain the acetyl-CoA pool. For example, deleting the genes for acetate formation (ackA-pta) can redirect carbon flux towards the desired product. nih.govnih.gov Inactivating the lactate dehydrogenase (ldhA) and alcohol dehydrogenase (adhE) genes has also been used to increase the availability of precursors for other products. google.comacs.orgnih.gov

Supplementing the culture with precursors like pantothenic acid, a building block of coenzyme A, which can increase the levels of both CoA and acetyl-CoA. nih.govportlandpress.com

The synergistic effect of increasing the CoA/acetyl-CoA supply and channeling the carbon flux away from competing byproducts has been shown to significantly increase the production of isoamyl acetate, a closely related ester. nih.gov

Detoxification Strategies in Engineered Microorganisms

The toxicity of products like this compound and its precursors is a major limiting factor. researchgate.net Microorganisms can naturally employ or be engineered to possess detoxification mechanisms. One intrinsic strategy is the production of esters itself, which can be a way for the cell to detoxify excess alcohols. asm.org Esterification can serve as a detoxification strategy to improve product titers. osti.gov Another approach is in situ product removal, where the toxic product is continuously removed from the fermentation broth. For example, using a solvent overlay like hexadecane (B31444) can extract toxic esters, preventing their accumulation to inhibitory levels in the culture and allowing for significantly higher total production. rsc.org While not a cellular modification, this process engineering approach is a critical detoxification strategy. Furthermore, microorganisms possess inherent stress response mechanisms that can be harnessed. The development of more robust host strains with higher tolerance to solvents is an ongoing area of research in metabolic engineering. mdpi.com

Biochemical Pathways and Enzymatic Transformations Involving Isoamyl Lactate

Biosynthesis and Degradation Pathways

The formation of isoamyl lactate (B86563) is primarily a result of the esterification of isoamyl alcohol and lactic acid. This reaction is catalyzed by microbial enzymes, particularly esterases, produced during fermentation. The availability of the precursor molecules—isoamyl alcohol, a higher alcohol (or fusel alcohol) derived from amino acid metabolism by yeasts, and lactic acid, a product of sugar metabolism by lactic acid bacteria (LAB)—is the critical determinant for its synthesis.

Isoamyl lactate is a significant volatile compound that contributes to the sensory profile of numerous fermented foods and beverages. Its presence and concentration are dictated by the specific microorganisms involved, the fermentation conditions, and the composition of the raw materials.

In winemaking, the interaction between yeast and lactic acid bacteria is crucial for the development of the final aromatic profile. This compound, contributing creamy and nutty aromas, is formed from isoamyl alcohol, a by-product of the yeast Saccharomyces cerevisiae's metabolism, and lactic acid, which is primarily produced by lactic acid bacteria such as Lactiplantibacillus plantarum (formerly Lactobacillus plantarum).

Research on Cabernet Sauvignon vinification has demonstrated that the co-inoculation of L. plantarum with S. cerevisiae can dramatically increase the concentration of this compound. cabidigitallibrary.org In one study, wines produced with a sequential inoculation of L. plantarum before the alcoholic fermentation (PreAF-LP) and simultaneous inoculation (S-LP) showed significantly higher levels of this compound compared to the standard S. cerevisiae fermentation. The concentration of this compound in these wines was high enough to exceed its sensory threshold, thereby impacting the wine's aroma. blogspot.comblindbarrels.com The formation is linked to the increased availability of lactic acid produced by L. plantarum, which then undergoes esterification with isoamyl alcohol. cabidigitallibrary.orgblogspot.com

Similarly, during malolactic fermentation (MLF), which is often carried out by LAB after the primary alcoholic fermentation, the concentration of this compound can increase. Studies have shown that wines fermented by L. plantarum strains can contain double the concentration of this compound compared to their pre-MLF state. houseofhazelwood.com The esterification reaction is facilitated by the esterase enzymes present in both yeast and LAB. houseofhazelwood.comnih.gov

Table 1: this compound Concentration in Cabernet Sauvignon Wine under Different Fermentation Modalities

| Fermentation Treatment | Description | This compound (µg/L) |

| D-SC | Direct inoculation with S. cerevisiae (Control) | 16.5 |

| TA-SC | S. cerevisiae with tartaric acid addition | 17.5 |

| PreAF-LP | L. plantarum added before S. cerevisiae | 148.9 |

| S-LP | Simultaneous inoculation of L. plantarum and S. cerevisiae | 120.7 |

Data sourced from a study on pilot-scale vinification of Cabernet Sauvignon. cabidigitallibrary.orgblindbarrels.com

The complex flavor profile of whiskey is significantly influenced by esters formed during fermentation and maturation. houseofhazelwood.comedinburghwhiskyacademy.com this compound has been identified as a contributor to the aroma of certain whiskeys, imparting creamy, nutty, and even cocoa-like notes. nih.gov Its synthesis follows the established pathway of esterification between isoamyl alcohol and lactic acid.

During whiskey fermentation, the primary yeast, Saccharomyces cerevisiae, produces a range of higher alcohols, known as fusel oils, including isoamyl alcohol. blogspot.comspiritsanddistilling.com Following the primary yeast fermentation, lactic acid bacteria, often from the Lactobacillus genus, become more active. blogspot.com These bacteria produce lactic acid, which can then react with the available isoamyl alcohol to form this compound. blogspot.comspiritsanddistilling.com This process is particularly noted in distilleries that employ longer fermentation times, which allow for a more significant secondary fermentation by lactic acid bacteria. blogspot.comwhiskipedia.com

A comparative study of whiskeys made from different grains found that this compound was uniquely detected in highland barley whiskey, where it was associated with a distinct cocoa aroma. nih.govresearchgate.net This highlights how the raw materials can influence the final volatile composition.

Table 2: Key Volatile Compounds in Highland Barley Whiskey

| Compound | Aroma Descriptor | Correlation with Aroma |

| This compound | Fruit, cream, nutty | Cocoa |

| γ-nonanolactone | Creamy, coconut | Cocoa |

| trans-2-nonenal | Fatty, green | Cocoa |

Data adapted from a comparative analysis of whiskeys from different grain ingredients. nih.gov

The biochemical reactions during cheese ripening are responsible for the development of its characteristic flavor and aroma. These processes include proteolysis, lipolysis, and the metabolism of lactate and citrate. dairy-journal.orgresearchgate.net Esters are significant contributors to the flavor of many cheese varieties, arising from the esterification of alcohols and fatty acids produced by the cheese microbiota. frontiersin.orgdergipark.org.tr

Yeasts are an important part of the secondary microbiota in many cheeses and play a crucial role in flavor development. Yarrowia lipolytica is a yeast species frequently found in cheese and is known for its high lipolytic and proteolytic activities. nih.govtandfonline.com These activities release the precursors necessary for ester synthesis: free fatty acids from milk fat and alcohols from amino acid metabolism. frontiersin.orgdergipark.org.tr Y. lipolytica contributes to the formation of various aromatic compounds, including ketones, alcohols, fatty acids, and esters. nih.gov While the general pathways are understood, the specific production of this compound by Y. lipolytica in cheese is not extensively detailed in the available research. However, the presence of both lactic acid (from starter LAB) and isoamyl alcohol (a potential product of amino acid catabolism by yeast) creates the necessary conditions for its potential formation. frontiersin.org

Research on sauerkraut fermentation has shown that inoculation with L. plantarum leads to the production of a variety of esters, including ethyl lactate and isoamyl acetate (B1210297). mdpi.com The formation of isoamyl acetate suggests the presence and activity of yeasts, which are the primary producers of isoamyl alcohol. researchgate.net The subsequent esterification with lactic acid, produced in abundance by L. plantarum, would lead to this compound. L. plantarum possesses esterase enzymes capable of catalyzing such reactions. nih.govasm.orgacs.org One study on mixed vegetable fermentations using an L. plantarum starter culture also reported the production of ethyl acetate and isoamyl acetate, indicating yeast involvement and the availability of precursors for lactate ester formation. researchgate.net

In sourdough bread production, a complex symbiotic culture of yeasts and lactic acid bacteria ferments the dough, contributing to its leavening, texture, and characteristic flavor. The volatile compounds produced during this fermentation are diverse and include alcohols, aldehydes, ketones, and esters. cabidigitallibrary.orgfoodandnutritionjournal.orgfrontiersin.org

This compound has been identified as a volatile compound in sourdough breads, where it contributes fruity and nutty notes. frontiersin.org Its formation is a clear example of the metabolic interaction between the sourdough microbiota. Yeasts, such as Saccharomyces cerevisiae, produce isoamyl alcohol through amino acid metabolism. seriouseats.com Lactic acid bacteria, such as species from the Lactobacillus genus, produce lactic acid. cabidigitallibrary.org The esterification of these two precursors, likely catalyzed by microbial esterases, results in this compound. frontiersin.orgmdpi.com

A study comparing different starter cultures for wheat sourdough bread found that the relative abundance of this compound was highest in bread fermented with S. cerevisiae in combination with LAB. frontiersin.org Another study detected low concentrations of this compound in doughs that were specifically inoculated with Lactobacillus casei, demonstrating that specific LAB can influence its formation. cabidigitallibrary.org The presence of this compound has also been noted in sourdoughs formulated with microorganisms from other food matrices, such as Issatchenkia kudriavzevii from kombucha, where it imparted cream and walnut aromas. nih.gov

Lactic Acid Fermentation of Vegetables (e.g., Lactobacillus plantarum)

Enzymatic Hydrolysis and In Vitro/In Vivo Hydrolysis Kinetics

The breakdown of lactate esters, including this compound, is a critical metabolic process. Enzymatic hydrolysis cleaves the ester bond to yield lactic acid and the corresponding alcohol. inchem.org This reaction has been reported to occur following oral administration and skin application in animal models. inchem.org

While specific in vivo hydrolysis data for this compound is limited, studies on analogous lactate esters in rats provide significant insights. The in vitro hydrolysis of various lactate esters is demonstrated to be rapid in the nasal epithelium. inchem.org For example, in vitro studies with ethyl lactate showed that 80% of the compound was hydrolyzed by rat plasma within 60 minutes. inchem.org The hydrolysis of 2-ethylhexyl lactate was found to be most rapid in the intestinal mucosa, followed by the cecum, blood, and skin. inchem.org It is likely that this compound undergoes hydrolysis in mucous membranes, breaking down into lactic acid and isoamyl alcohol. egle.state.mi.us

The kinetics of the hydrolysis of isoamyl DL-lactate have been investigated, providing data on reaction dynamics. x-mol.net A study using a cation-exchange resin as a catalyst explored the influence of temperature, catalyst amount, and the molar ratio of water to the ester on the conversion rate. x-mol.net The activation energy for this catalyzed hydrolysis was determined to be 59.71 kJ·mol⁻¹. x-mol.netresearchgate.net

Table 1: Kinetic Models for Isoamyl DL-Lactate Hydrolysis

This table summarizes the kinetic models used to analyze the hydrolysis of isoamyl DL-lactate. The Pseudo-Homogeneous (PH) model was identified as the most suitable for describing the reaction. x-mol.net

| Kinetic Model | Description | Applicability to this compound Hydrolysis |

| Pseudo-Homogeneous (PH) | A model that simplifies a multiphase system into a single-phase system for kinetic analysis. | Demonstrated to be the best model for describing the hydrolysis of isoamyl DL-lactate. x-mol.net |

| Eley-Rideal (ER) | A model for heterogeneous catalysis where one reactant adsorbs onto the catalyst surface and reacts with a non-adsorbed reactant from the fluid phase. | Correlated with experimental data, but less appropriate than the PH model. x-mol.netresearchgate.net |

| Langmuir-Hinshelwood (LH) | A model for heterogeneous catalysis where all reacting species are adsorbed onto adjacent sites on the catalyst surface before reacting. | Correlated with experimental data, but less appropriate than the PH model. x-mol.netresearchgate.net |

Interconversion with Related Metabolic Intermediates (e.g., Lactic Acid, Isoamyl Alcohol)

The primary biochemical reaction involving this compound is its interconversion with lactic acid and isoamyl alcohol. nih.gov This reversible reaction is an esterification in one direction and a hydrolysis in the other.

Esterification (Synthesis): Lactic acid reacts with isoamyl alcohol, catalyzed by enzymes such as alcohol acyltransferases, to form this compound and water. researchgate.netgoogle.commdpi.com This process is a key step in the biotechnological production of this compound from renewable resources. google.com

Hydrolysis (Breakdown): this compound is hydrolyzed, breaking the ester bond to release lactic acid and isoamyl alcohol. inchem.orgx-mol.netresearchgate.net This reaction is catalyzed by esterase enzymes and is a fundamental aspect of its metabolism in biological systems. inchem.orgnih.gov

This interconversion is central to processes designed for the purification of lactic acid, where it is first converted to a more volatile ester like this compound, purified via distillation, and then hydrolyzed back to yield high-purity lactic acid. researchgate.netresearchgate.net

Enzymes Involved in this compound Metabolism

The synthesis and breakdown of this compound are mediated by several classes of enzymes. These enzymes either directly catalyze the esterification and hydrolysis reactions or are involved in producing the necessary precursors.

Alcohol Acyltransferases (AATs) (e.g., VAAT, ATF1)

Alcohol acyltransferases (AATs) are the primary enzymes responsible for the biosynthesis of esters, including lactate esters. researchgate.net They catalyze the condensation of an acyl-CoA molecule (an activated form of a carboxylic acid) with an alcohol. mdpi.comresearchgate.net In the context of this compound, an AAT would facilitate the reaction between lactyl-CoA and isoamyl alcohol.

The gene ATF1 from Saccharomyces cerevisiae is well-known for encoding an AAT that can convert acetyl-CoA and an alcohol into an acetate ester. researchgate.net Studies have characterized various AATs for their ability to synthesize lactate esters in vivo. researchgate.net The screening of different AATs, such as ATF1 and VAAT, has been performed to assess their efficiency in producing lactate esters by supplying the corresponding alcohols to engineered E. coli. researchgate.net These enzymes are crucial for the biotechnological production of isoamyl acetate and other esters. researchgate.netnih.gov

Table 2: Characterized Alcohol Acyltransferases (AATs) for Ester Biosynthesis

This table provides examples of AATs that have been characterized for their role in the synthesis of various esters, including lactate esters. researchgate.net

| Enzyme | Gene Source | Function | Relevance to this compound |

| Alcohol acetyltransferase 1 (ATF1) | Saccharomyces cerevisiae | Catalyzes the formation of acetate esters from acetyl-CoA and alcohols. | Characterized for its ability to produce various lactate esters in vivo when the corresponding alcohol is supplied. researchgate.net |

| Alcohol acetyltransferase 2 (ATF2) | Saccharomyces cerevisiae | Catalyzes the formation of acetate esters. | Overexpression in E. coli has been used to enhance isoamyl acetate production. nih.gov |

| VAAT | Fragaria x ananassa (Strawberry) | Catalyzes the formation of various esters contributing to fruit flavor. | Characterized for its potential in lactate ester biosynthesis in engineered microbes. researchgate.net |

| SAAT | Fragaria x ananassa (Strawberry) | Catalyzes the formation of a wide range of esters. | Investigated for its utility in producing lactate esters through biotechnological routes. researchgate.net |

Lactate Dehydrogenase

Lactate dehydrogenase (LDH) is not directly involved in the synthesis or hydrolysis of this compound. However, it plays a critical upstream role by producing one of its essential precursors, lactic acid. LDH catalyzes the reversible conversion of pyruvate (B1213749) to lactate, a key reaction in anaerobic metabolism. por-journal.com By reducing pyruvate, LDH regenerates the NAD+ required for glycolysis to continue. por-journal.com The lactate produced by this enzymatic reaction can then be activated (e.g., to lactyl-CoA) and utilized by AATs for the synthesis of lactate esters, including this compound. researchgate.netpor-journal.com

Esterases (e.g., endogenous E. coli esterase)

Esterases are a diverse group of hydrolases that catalyze the cleavage of ester bonds, representing the reverse action of AATs. nih.gov They break down this compound into isoamyl alcohol and lactic acid. nih.gov The balance between the synthetic activity of AATs and the hydrolytic activity of esterases is crucial in determining the net accumulation of an ester in a biological system. nih.gov For instance, the IAH1-encoded esterase in yeast has been shown to significantly decrease the concentration of esters like ethyl acetate and isoamyl acetate when overexpressed. nih.gov Similarly, endogenous esterases within host organisms like E. coli can impact the yield of microbially produced esters by catalyzing their hydrolysis. nih.gov

Other Relevant Enzymes (e.g., pyruvate-to-lactate module enzymes)

The production of this compound in engineered microorganisms relies on metabolic pathways that supply the necessary precursors. The "pyruvate-to-lactate module" refers to the set of enzymes that convert pyruvate, a central metabolite from glycolysis, into lactate. The key enzyme in this module is lactate dehydrogenase (LDH), as previously discussed. por-journal.com Engineering efforts to enhance lactate ester production often involve the overexpression of genes within this module to increase the intracellular pool of lactate available for esterification. nih.gov For the alcohol precursor, isoamyl alcohol is derived from the amino acid catabolism of L-leucine or de novo biosynthesis pathways, which also involve a series of specific enzymes. researchgate.net

Analytical Methodologies for Isoamyl Lactate Quantification and Characterization

Chromatographic Techniques

Chromatography, particularly gas chromatography, is the cornerstone for the analysis of volatile and semi-volatile compounds like isoamyl lactate (B86563). It allows for the separation of complex mixtures, enabling the precise quantification of individual components.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for identifying and quantifying volatile metabolites in complex samples such as food and beverages. nih.govresearchgate.net This method combines the high separation efficiency of gas chromatography with the high sensitivity and specificity of mass spectrometry. nih.gov In the analysis of fermented products, GC-MS can detect and identify a wide array of compounds, including esters, alcohols, and acids. mdpi.combio-conferences.org Isoamyl lactate, as a fermentation byproduct, is frequently identified and quantified using this approach, often after a sample preparation step like headspace solid-phase microextraction (HS-SPME) or liquid-liquid extraction. nih.govmdpi.commdpi.com

The identification of compounds is typically achieved by comparing their mass spectra and retention times with those of pure standards or with spectra from established libraries like the NIST Mass Spectrometry Library. researchgate.netmdpi.com For instance, in a study differentiating monovarietal red wines, this compound was one of 40 volatile compounds identified by GC-MS, with its concentration found to be significantly higher in Teran wine compared to Plavac mali. mdpi.commdpi.com The higher concentration of this compound in Teran wines was confirmed by both standard GC-MS and the more advanced comprehensive two-dimensional GC (GC×GC-TOF-MS) analysis. mdpi.com

Methodologies can be adapted for various matrices. A direct injection GC-MS method has been developed for the rapid quantification of major volatile metabolites, including esters like ethyl lactate, in fermented products, completing the analysis in under five minutes. nih.govresearchgate.net

| Sample Matrix | Sample Preparation | GC Column | Temperature Program | Carrier Gas & Flow Rate | MS Detection | Reference |

|---|---|---|---|---|---|---|

| Red Wine | HS-SPME with DVB-CAR-PDMS fiber | Rtx-WAX (60 m × 0.25 mm i.d. × 0.25 μm d.f.) | 40°C, ramp 2°C/min to 240°C, hold 10 min | Helium, 1.2 mL/min | EI mode (70 eV), m/z 30–350 | mdpi.com |

| Sparkling Wine | HS-SPME | VF-WAX | 40°C for 5 min, ramp 4°C/min to 240°C, hold 10 min | Helium, 1 mL/min | SCAN mode, m/z 30–350 | bio-conferences.org |

| French Ciders | Microextraction by Packed Sorbent (MEPS) with C18 sorbent | Not specified | 35°C for 10 min, ramp 5°C/min to 240°C, hold 15 min | Not specified | EI and CI modes, m/z 40-400 | rsc.org |

| Fermented Food & Beverages | Liquid extraction with anhydrous ethyl acetate (B1210297) and NaCl | Not specified | Not specified, total analysis time 4.75 min | Not specified | Identification via in-house and commercial MS libraries | nih.govresearchgate.net |

Beyond GC-MS, other gas chromatography applications are used for the analysis of this compound. Gas chromatography with flame ionization detection (GC-FID) is a robust and reliable method for quantification. inchem.org The International Organisation of Vine and Wine (OIV) lists a GC-FID method for the quantification of various volatile compounds in wine, including ethyl lactate, which demonstrates the applicability of the technique for lactate esters. oiv.int

A key parameter in gas chromatography is the Kovats Retention Index (RI), which helps in the identification of compounds by standardizing retention times relative to n-alkanes. The NIST Chemistry WebBook provides extensive retention index data for this compound on various stationary phases (columns), highlighting the differences in retention behavior based on column polarity. nist.govnist.gov This data is crucial for method development and compound identification across different laboratories and systems.

| Column Type | Active Phase | Retention Index (I) | Reference |

|---|---|---|---|

| Capillary (Non-polar) | SE-30 | 1047 | nist.gov |

| Capillary (Polar) | DB-Wax | 1583 | nist.gov |

| Capillary (Polar) | DB-Wax | 1558 | nist.gov |

| Capillary (Polar) | Carbowax 20M | 1614 | nist.gov |

| Capillary (Polar) | ZB-Wax | 1570 | nist.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis

Spectroscopic and Other Analytical Approaches

Spectroscopic methods provide information about the molecular structure and functional groups present in a molecule. They are often used in conjunction with chromatography for unambiguous identification or for bulk sample characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for molecular structure elucidation. mdpi.com It provides detailed information about the chemical environment of specific nuclei, such as protons (¹H) and carbon-13 (¹³C). nih.gov For this compound, ¹H NMR can be used to identify the distinct signals corresponding to the protons in the isoamyl and lactate moieties of the molecule. chemicalbook.com The chemical shift (δ), signal multiplicity (e.g., doublet, triplet), and integration of these signals confirm the structure. For example, the proton on the chiral carbon of the lactate group (CH-OH) would appear as a quartet, while the methyl group protons next to it would be a doublet. chemicalbook.comut.ac.ir While NMR is powerful for structural analysis, it is generally less sensitive than GC-MS, with detection limits typically in the mg/L range, though this can be improved with sample enrichment. mdpi.com

| Assignment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH(OH) of lactate | 4.21 | quartet |

| CH₂ of isoamyl | 4.15 | triplet |

| OH of lactate | 3.31 | singlet |

| CH of isoamyl | 1.72 | multiplet |

| CH₂ of isoamyl | 1.58 | multiplet |

| CH₃ of lactate | 1.41 | doublet |

| (CH₃)₂ of isoamyl | 0.935 | doublet |

Data based on 90 MHz spectrum in CDCl₃. chemicalbook.com

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. spectroscopyonline.com The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its ester and alcohol functional groups. Key expected peaks include a strong C=O (carbonyl) stretch from the ester group, typically found between 1800 and 1600 cm⁻¹. spectroscopyonline.com Additionally, strong C-O stretching bands will be present between 1300 and 1000 cm⁻¹. spectroscopyonline.com A broad O-H stretching band due to the hydroxyl group would also be expected, typically around 3400 cm⁻¹. ut.ac.ir Fourier-Transform Infrared (FTIR) spectrophotometry, a more advanced version of the technique, can be used to monitor lactate esters in the air by comparing the sample spectrum against a library of known substances. inchem.org

When used as a standalone detector or, more commonly, coupled with GC, mass spectrometry provides information on the molecular weight and fragmentation pattern of a compound. For this compound (molecular weight: 160.21 g/mol ), the electron ionization (EI) mass spectrum shows characteristic fragments. nist.govnih.gov The fragmentation pattern is a molecular fingerprint that aids in identification. The base peak (the most intense peak) in the mass spectrum of this compound is typically at a mass-to-charge ratio (m/z) of 45, which corresponds to the [CH(OH)C=O]⁺ fragment. nist.govnih.gov Other significant fragments result from the loss of parts of the isoamyl group or other rearrangements.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Possible Fragment Ion |

|---|---|---|

| 45 | 100.0 | [C₂H₅O]⁺ or [CH(OH)C=O]⁺ |

| 43 | 67.8 | [C₃H₇]⁺ or [CH₃CO]⁺ |

| 70 | 34.7 | [C₅H₁₀]⁺ (isoamylene) |

| 71 | 25.0 | [C₅H₁₁]⁺ (isoamyl fragment) |

| 55 | 25.4 | [C₄H₇]⁺ |

Advanced Research Applications and Future Directions

Applications in Sustainable Chemical Production

Isoamyl lactate (B86563) is increasingly recognized for its potential as a green solvent, offering a biodegradable and less toxic alternative to conventional petrochemical-based solvents. openpr.cominchem.orggoogleapis.com Its favorable properties, such as a high boiling point and good solvency power for certain polymers, make it a suitable replacement for more hazardous substances like glycol ethers. inchem.orgcomindex.es The push towards a bio-based economy has intensified the development of biorefineries to produce chemicals from renewable feedstocks, with lactic acid and its esters, including isoamyl lactate, being key products. nih.gov

Lactate esters, in general, are considered non-ozone-depleting and biodegradable. inchem.org The development of bio-solvents like this compound is driven by the need to reduce the environmental and health impacts of traditional solvents, many of which are facing increasing regulation. comindex.es Companies are actively developing ranges of lactate ester-based bio-solvents to provide sustainable alternatives for applications in coatings, inks, and cleaning agents. comindex.es Research has explored the use of this compound in solvent compositions for tasks such as paint removal, de-inking, and degreasing, highlighting its effectiveness and safer profile compared to halogenated organic solvents. googleapis.com

Key Attributes of this compound as a Green Solvent:

| Property | Description | Supporting Evidence |

| Biodegradability | Decomposes naturally, reducing environmental persistence. | openpr.cominchem.org |

| Low Toxicity | Poses fewer health risks compared to many traditional solvents. | openpr.comgoogleapis.com |

| Renewable Source | Can be derived from the fermentation of biomass. nih.gov | nih.gov |

| High Boiling Point | Reduces volatile organic compound (VOC) emissions. | inchem.orgcomindex.es |

| Good Solvency | Effective for a range of applications, including polymers and resins. | inchem.orgrsc.org |

The production of this compound is integral to the concept of a biorefinery, which aims to convert biomass into a variety of value-added products, including biofuels and chemicals. researchgate.netfrontiersin.org Lactic acid, the precursor to this compound, is a key platform chemical derivable from the fermentation of renewable resources like lignocellulosic biomass. nih.govfrontiersin.org This shift from a fossil-fuel-based to a bio-based economy is crucial for sustainable chemical production. nih.gov

Biorefineries can utilize various feedstocks, including agricultural waste, to produce lactic acid through fermentation. mdpi.commdpi.com This lactic acid can then be esterified with isoamyl alcohol, which can also be produced from fermentation processes, to yield this compound. google.com This integrated approach not only provides a renewable pathway to valuable chemicals but also offers opportunities for waste valorization. For instance, whey, a byproduct of cheese production, is being explored as a feedstock for producing bioethanol and aroma compounds in a biorefinery model. researchgate.net The development of efficient microbial strains and fermentation processes is a key area of research to improve the economic viability of producing bio-based chemicals like this compound. mdpi.com

Green Solvents and Biodegradable Alternatives

Role in Flavor and Aroma Science

This compound is a significant contributor to the aroma profiles of various fermented foods and beverages, prized for its characteristic fruity, creamy, and nutty notes. flavscents.commdpi.comthegoodscentscompany.com In some contexts, it can also impart a buttery aroma. nih.gov This ester is found in a variety of products, including whiskey, wine, and sourdough bread. mdpi.comnih.govfrontiersin.org For example, in a study of different whiskeys, this compound was detected only in highland barley whiskey, contributing to its unique aroma profile. mdpi.comnih.gov Similarly, in certain wines, the presence of this compound above its sensory threshold is associated with creamy and nutty aromas. nih.govmdpi.com The concentration of this compound can vary significantly depending on the raw materials and fermentation conditions. nih.gov

Organoleptic Properties of this compound:

| Aroma/Flavor Descriptor | Associated Products |

| Fruity | Whiskey, Wine, General fermented products mdpi.comnih.govosti.gov |

| Creamy | Whiskey, Wine, Sourdough mdpi.comnih.govnih.gov |

| Nutty | Whiskey, Wine flavscents.commdpi.comthegoodscentscompany.com |

| Buttery | Wine nih.gov |

In a study on Cabernet Sauvignon wines, this compound was detected above its sensory threshold in wines that underwent malolactic fermentation with Lactiplantibacillus plantarum, contributing to their distinct aroma profile. nih.gov Conversely, in other wines from the same study, its concentration was below the threshold. nih.gov The interaction between different compounds can also alter perception; for instance, the presence of lactic acid has been shown to lower the olfactory thresholds of other esters like ethyl lactate and ethyl acetate (B1210297), potentially enhancing their perceived intensity. researchgate.net

The production of this compound and other flavor-active esters is heavily influenced by the metabolic activities of microorganisms during fermentation, particularly yeasts and lactic acid bacteria (LAB). mdpi.comresearchgate.net Different microbial strains and fermentation conditions can be used to modulate the final flavor profile of a product. mdpi.com

Yeast, particularly Saccharomyces cerevisiae, plays a crucial role in producing higher alcohols like isoamyl alcohol, a precursor to isoamyl acetate and potentially this compound, through the Ehrlich pathway from amino acids such as leucine. researchgate.netbrewsake.org The availability of precursors, such as alcohols and fatty acids, is often a limiting factor in the biosynthesis of esters by both yeast and LAB. nih.gov

Co-fermentation with different yeast species or a combination of yeast and LAB can lead to enhanced ester production. mdpi.comsci-hub.se For example, mixed cultures of Saccharomyces cerevisiae and Pichia kluyveri have been shown to boost the content of fruity esters in fermented green coffee beans. sci-hub.se Similarly, the use of Lactiplantibacillus plantarum in winemaking has been shown to significantly increase the concentration of this compound, shifting the wine's aroma profile towards "jammy fruit" and "butter". nih.gov Research into the enzymatic capabilities of different microbial strains and the optimization of fermentation conditions continues to be a key area for controlling and enhancing desirable flavor compounds like this compound in food and beverages. nih.govoup.com

Sensory Threshold Analysis and Impact on Perception

Research on Toxicity and Biological Impact

Research into the biological effects of this compound has focused on understanding its impact on microbial systems and its relative toxicity compared to other similar chemical compounds.

Microbial Toxicity Studies (e.g., E. coli growth inhibition)

Studies investigating the microbial production of lactate esters have also examined the toxicity of these compounds on the host organisms, such as the bacterium Escherichia coli (E. coli). In one key study, the toxicity of six different lactate esters was characterized by exposing E. coli cells to a concentration of 5 g/L of each ester. The results indicated that this compound was the least toxic among the esters tested. researchgate.net Exposure to this compound resulted in only a minor decrease in the growth rate and final cell density of the E. coli culture. researchgate.net

The degree of toxicity for various metabolites has been linked to their physicochemical properties, particularly hydrophobicity. nih.gov Research on a wide range of fermentative metabolites, including various esters, has shown that hydrophobicity is a strong predictor of a compound's toxic effect on E. coli. nih.gov Furthermore, for compounds with the same number of carbon atoms, branched-chain structures (like the isoamyl group) tend to be less toxic than their linear counterparts. nih.gov This principle aligns with the findings that branched-chain isobutyl acetate is less toxic to E. coli than its linear isomer, butyl acetate. nih.gov

Table 1: Effect of Various Lactate Esters on E. coli Growth

This table presents data on the relative toxicity of different lactate esters on Escherichia coli, as measured by changes in growth rate and optical density (OD) after exposure.

| Lactate Ester | Growth Rate (1/h) | Final OD (at 24h) | Relative Toxicity Ranking |

|---|---|---|---|

| Control (No Ester) | 0.50 ± 0.02 | 0.47 ± 0.02 | N/A |

| This compound | 0.41 ± 0.02 | 0.40 ± 0.03 | Least Toxic |

| Benzyl (B1604629) lactate | 0.38 ± 0.02 | 0.38 ± 0.02 | |

| Butyl lactate | 0.35 ± 0.02 | 0.35 ± 0.02 | |

| Isobutyl lactate | 0.23 ± 0.02 | 0.25 ± 0.02 | |

| Ethyl lactate | 0.47 ± 0.04 | 0.42 ± 0.03 | |

| Methyl lactate | 0.13 ± 0.02 | 0.16 ± 0.02 | Most Toxic |

Data sourced from Lee & Trinh (2019). researchgate.net

Comparative Toxicity within Lactate Ester Family

When compared within the broader family of lactate esters, this compound generally exhibits low toxicity. Acute toxicity studies have shown that lactate esters as a group have a low oral toxicity, with a Lethal Dose 50 (LD50) greater than 2000 mg/kg in rats. nih.gov In acute inhalation toxicity tests involving methyl, ethyl, butyl, isobutyl, and this compound, the 4-hour Lethal Concentration 50 (LC50) for all tested esters was found to be in excess of 2400 mg/m³, with no mortalities observed during the studies. inchem.org

While most short-chain lactate esters show low toxicity, studies have noted differences based on molecular weight and structure. For instance, in tests on skin cell cultures, higher molecular weight esters appeared to be more toxic than those with lower molecular weights. inchem.org In aerosol exposure studies, 2-ethylhexyl-l-lactate was identified as the most toxic of the lactates tested, causing minimal damage to the nasal epithelium at concentrations of 75 mg/m³. nih.gov Ecotoxicity studies on aquatic organisms also show differentiation within the family; methyl, ethyl, and propyl lactate were found to be slightly more toxic to Daphnia magna and fish compared to baseline non-polar narcotics. nih.gov However, the rapid biodegradability of lactate esters contributes to their generally favorable environmental characteristics. nih.gov

Emerging Research Areas

The development of sustainable and efficient chemical production methods has driven research into several emerging areas related to this compound and similar bio-based esters.

Novel Biocatalytic Systems for Ester Synthesis

A significant area of research is the development of biocatalytic systems for ester synthesis, which offer green and highly specific alternatives to traditional chemical catalysis. Two primary approaches are being explored:

Enzymatic Synthesis: This method uses isolated enzymes, typically lipases, to catalyze the esterification reaction. To improve stability and reusability, these enzymes are often immobilized on various supports. Research on the synthesis of the similar ester isoamyl acetate has demonstrated the effectiveness of lipases from sources like Thermomyces lanuginosus and Candida antarctica. icm.edu.plbibliotekanauki.pl Immobilization techniques include creating protein-coated microcrystals (PCMCs), which can retain over 90% of their activity after multiple uses. icm.edu.plbibliotekanauki.pl

Whole-Cell Biosynthesis: This advanced approach involves genetically engineering microorganisms, such as E. coli, to produce esters directly from simple sugars like glucose. researchgate.net For lactate esters, this involves designing a "pyruvate-to-lactate ester module" by introducing a set of genes that encode the necessary enzymes. researchgate.net This pathway typically includes a lactate dehydrogenase (ldhA) to produce lactate, a propionate (B1217596) CoA-transferase (pct) to convert lactate to its activated form (lactyl-CoA), and an alcohol acyltransferase (AAT) to condense lactyl-CoA with an alcohol to form the final ester. researchgate.net A major challenge in this area is the often low activity and specificity of AATs for the required substrates, making this enzyme a key target for protein engineering. researchgate.net

Integration into Circular Economy Models

This compound production is well-positioned to be integrated into circular economy models. This concept emphasizes the use of renewable resources and the conversion of waste streams into valuable products. mdpi.com The primary precursor for this compound is lactic acid, which can be produced via fermentation of renewable biomass. nih.gov

Emerging research focuses on using low-cost, non-food lignocellulosic materials as feedstock. mdpi.com These materials include agricultural waste (such as corn stalks and sugarcane bagasse), forestry residues, and industrial byproducts. mdpi.comnih.gov By using microbial biotechnology to convert this waste into lactic acid, and subsequently into esters like this compound, a circular process is created. This approach reduces reliance on petroleum-based feedstocks, minimizes waste, and contributes to a more sustainable chemical industry. mdpi.comnih.gov

Development of Advanced Separation and Purification Technologies for this compound